1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 286.37 g/mol. The compound features a piperazine core substituted with a furylmethyl group and a methoxybenzyl group, making it structurally interesting for various biological applications.
This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. The presence of the furyl and methoxybenzyl substituents enhances its potential for activity against various biological targets.
The synthesis of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine can be achieved through several methods, primarily involving the reaction of piperazine derivatives with appropriate alkyl halides or aldehydes.
The molecular structure of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine can be described using its structural formula and key data points.
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CO3
QGAPZHVCQZZDIF-UHFFFAOYSA-N
The structure features a piperazine ring connected to both a furyl group and a methoxybenzyl group, contributing to its unique chemical properties.
1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions typical for piperazine derivatives.
The physical and chemical properties of 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine are crucial for understanding its behavior in biological systems.
1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine has several potential applications in scientific research:
The piperazine ring—a six-membered heterocycle with two opposing nitrogen atoms—serves as a versatile scaffold in drug design due to its distinctive conformational flexibility and dual hydrogen bonding capabilities. This moiety functions as a privileged structure in medicinal chemistry, enabling the development of compounds with diverse biological activities. Its importance is evidenced by its presence in >100 clinically validated drugs across therapeutic domains, including oncology, neurology, and infectious diseases [4]. The piperazine ring’s nitrogen atoms (N1 and N4) exhibit distinct protonation behaviors, with pKa values typically ranging from 5.5 to 9.0, facilitating targeted molecular interactions under physiological conditions. This property enhances water solubility and improves the pharmacokinetic profiles of drug candidates [4] [7].
In anticancer drug development, piperazine derivatives demonstrate exceptional adaptability. For example, 1-((2-methoxyphenyl)piperazine)ferrocenecarboxamide (Fig. 1) was synthesized through nucleophilic addition between 1-(2-methoxyphenyl)piperazine and chlorocarbonyl ferrocene, yielding a compound with confirmed purity via reverse-phase HPLC (retention time: 9.7 min) [3]. This structural motif enables precise modifications at both nitrogen atoms: The N1 position often incorporates hydrophobic groups like benzyl or furanylmethyl substituents, while the N4 nitrogen can be functionalized with hydrogen-bond acceptors or aromatic systems. Such modifications allow fine-tuning of receptor affinity without introducing stereochemical complexity [4] [7]. The piperazine ring’s chair-to-boat conformational transitions further enable optimal spatial positioning of pharmacophores. This adaptability is exploited in radiation countermeasures, where novel 1-(2-hydroxyethyl)piperazine derivatives significantly reduce dicentric chromosome formation in gamma-irradiated lymphocytes, outperforming amifostine in DNA damage mitigation [6].
Table 1: Structural Diversity Enabled by Piperazine Modifications
Piperazine Position | Common Modifications | Biological Outcomes |
---|---|---|
N1 Nitrogen | Arylalkyl, heteroarylmethyl | Enhanced receptor selectivity & lipophilicity |
N4 Nitrogen | Benzyl, sulfonyl, carbonyl | Tunable hydrogen bonding capacity |
Carbon Atoms | Methyl, halogen, or spiro groups | Conformational restraint & metabolic stability |
The pharmacological profile of piperazine derivatives is critically governed by N-substituents, with 2-furylmethyl and 4-methoxybenzyl groups emerging as structurally significant moieties. The 2-furylmethyl group introduces distinctive electronic and steric properties:
Conversely, the 4-methoxybenzyl group contributes complementary properties:
Table 2: Comparative Impact of Key Substituents
Substituent | Electronic Effects | Steric Contribution | Biological Influence |
---|---|---|---|
2-Furylmethyl | Moderate H-bond acceptor | Planar heterocycle (≈2.5 Å) | Enhanced DNA intercalation & receptor affinity |
4-Methoxybenzyl | Weak electron-donor (+M effect) | Linear alkyl chain | Improved membrane penetration & cytoprotection |
The strategic combination of these substituents—as in 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine—creates synergistic effects:
Table 3: Biological Activities of Structural Analogs
Compound | Biological Activity | Potency (IC50 or Effective Concentration) | Source |
---|---|---|---|
1-(2-Furylmethyl)-4-(3-isopropoxybenzyl)piperazine | Anticancer (SK-OV-3 cells) | 12.67 µg/mL | [2] |
Chalcone-4-methoxybenzylpiperazine hybrid | Anticancer (A549 cells) | 0.19 µM | [4] |
1-(2-Hydroxyethyl)-4-(4-methoxyphenyl)piperazine | Radioprotection (DNA damage mitigation) | 78% reduction at 10 µM | [6] |
Furopyrimidin-4-yl-piperazine derivatives | RAD51 inhibition (anticancer) | <1 µM (enzyme inhibition) | [7] |
These insights underscore how rational substituent selection—particularly furylmethyl and methoxybenzyl groups—enables precise optimization of piperazine-based therapeutics. The 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine scaffold thus represents a strategic template for developing novel agents in oncology and radioprotection [2] [4] [6].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: